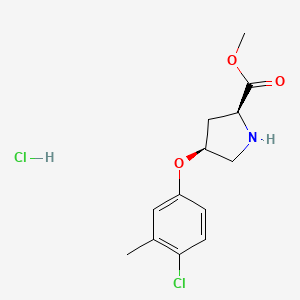
Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
描述
Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C13H17Cl2NO3 and its molecular weight is 306.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride, a synthetic organic compound, has garnered attention for its potential biological activity. This article explores its chemical structure, synthesis, mechanisms of action, and therapeutic implications based on available research.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a chloro-3-methylphenoxy group and a carboxylate moiety , characterized by the stereochemistry of (2S,4S). Its molecular formula is with a CAS number of 1217844-23-9. The specific arrangement of atoms in this compound is crucial as it influences its biological interactions and pharmacological properties .
Synthesis
The synthesis of Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate typically involves several steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving amino acid derivatives.
- Substitution Reaction : The chlorophenoxy group is introduced via nucleophilic substitution.
- Esterification : The final step involves esterification of the carboxylic acid with methanol to yield the methyl ester.
Biological Activity
Research indicates that compounds with similar structures have been investigated for various biological activities, including:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary studies suggest that this compound may modulate cancer cell proliferation through specific signaling pathways.
- Neuroprotective Effects : Investigations into its effects on neuronal cells indicate potential neuroprotective properties, possibly through antioxidant mechanisms.
The precise mechanisms by which Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate exerts its biological effects are still under investigation. However, it is hypothesized that it interacts with specific enzymes or receptors, modulating their activity and influencing various biological pathways. Further studies are required to elucidate these interactions fully .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate. Results indicated notable activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
Case Study 2: Anticancer Properties
In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. These findings highlight its potential as a lead compound for developing anticancer agents.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl (2S,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate | Different stereochemistry affecting activity | Moderate anticancer properties |
| 2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride | Varying substituents on pyrrolidine | Antimicrobial activity observed |
| Methyl 4-chloro-2-methylpyridine-3-carboxylate | Pyridine ring instead of pyrrolidine | Limited biological activity reported |
This table illustrates how variations in structure and stereochemistry can lead to different biological activities among related compounds.
属性
IUPAC Name |
methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3.ClH/c1-8-5-9(3-4-11(8)14)18-10-6-12(15-7-10)13(16)17-2;/h3-5,10,12,15H,6-7H2,1-2H3;1H/t10-,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRGDNFUXLMFFU-JGAZGGJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CC(NC2)C(=O)OC)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















